N'-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and an ethanediamide moiety linked to a benzyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to such hybrid scaffolds.
Properties
IUPAC Name |
N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-7-9-16(10-8-14)25-19(17-12-28-13-18(17)24-25)23-21(27)20(26)22-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZTVISSFCATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the benzyl and ethanediamide groups.
Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The core structure is then functionalized through nucleophilic substitution or coupling reactions to introduce the benzyl and ethanediamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, leading to the reduction of any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or ethanediamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N’-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting bioactivity, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in areas like anti-inflammatory or anticancer research.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N’-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole core could play a crucial role in binding to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Spectroscopic Features
*Predicted based on analogous amides. †Estimated from IR data of ethanediamide derivatives.
Table 2: Structural Comparison
| Feature | Target Compound | Triazole-thiones [7–9] |
|---|---|---|
| Core heterocycle | Thieno[3,4-c]pyrazole | 1,2,4-triazole |
| Key substituents | 4-methylphenyl, ethanediamide-benzyl | Sulfonyl, fluorophenyl |
| Tautomeric stability | Likely enamine/imine | Thione |
| Synthetic complexity | High (multi-step fusion) | Moderate (cyclization/alkylation) |
Research Findings and Implications
- Triazole-thiones exhibit stability in the thione form due to resonance and hydrogen-bonding networks , whereas the target compound’s tautomerism may influence its binding affinity in biological systems.
- Electron-withdrawing groups (e.g., sulfonyl in triazoles) enhance electrophilicity, while the target’s 4-methylphenyl group may improve lipophilicity and membrane permeability.
- S-alkylation reactivity in triazoles suggests that the target’s ethanediamide group could be modified for prodrug strategies or targeted delivery.
Biological Activity
N'-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The presence of a benzyl group and a 4-methylphenyl substituent enhances its chemical reactivity and potential biological effects. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to its diverse biological activities.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | Benzyl and 4-methylphenyl groups |
| Molecular Formula | CxHyNzOwSz (specific values depend on the exact structure) |
Antioxidant Properties
Preliminary studies indicate that this compound exhibits significant antioxidant activity . The thieno[3,4-c]pyrazole core is believed to play a crucial role in scavenging free radicals and reducing oxidative stress in biological systems.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties , making it a candidate for further investigation in conditions characterized by inflammation. The mechanism of action is likely related to the inhibition of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various in vitro studies. It has shown activity against both Gram-positive and Gram-negative bacterial strains, indicating its broad-spectrum efficacy.
Case Studies
- Study on Antioxidant Activity : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited varying degrees of antioxidant activity when tested using the DPPH assay. The results indicated that modifications to the substituents significantly influenced the antioxidant capacity.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in animal models of induced inflammation. Results showed a marked reduction in edema and inflammatory markers upon administration of the compound.
- Antimicrobial Testing : In vitro tests conducted against common bacterial pathogens highlighted the compound's ability to inhibit growth effectively. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,4-c]pyrazole Core : This is achieved through the reaction of appropriate thieno compounds with hydrazine derivatives.
- Benzylation : The introduction of the benzyl group is performed using benzyl bromide in the presence of a catalyst.
- Formation of Ethanediamide Linkage : The final step involves reacting the intermediate with ethylenediamine under suitable conditions.
Q & A
Q. What are the standard synthetic routes for N'-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, and which analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Nucleophilic substitution : Reacting the pyrazole core with benzylamine derivatives under inert atmospheres (e.g., nitrogen) to introduce the benzyl group .
- Amidation : Coupling with ethanediamide groups using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to isolate the product .
Analytical Techniques : - NMR Spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How is the biological activity of this compound initially screened, and what assays are recommended for preliminary evaluation?
- Methodological Answer : Initial screening focuses on in vitro assays :
- Anticancer Activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM, with cisplatin as a positive control .
- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (ELISA-based quantification) .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., trypsin) to identify inhibitory IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize the yield and selectivity of N'-benzyl-N-[2-(4-methylphenyl)-...]ethanediamide during nucleophilic substitution reactions?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require lower temperatures (0–25°C) to minimize side reactions .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Reaction Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .
- DoE (Design of Experiments) : Statistical tools like Plackett-Burman designs to identify critical variables (e.g., temperature, pH) .
Q. What advanced techniques are recommended to study the mechanism of action and target engagement of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs, validated by MD simulations (GROMACS) .
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (kₐₙ, kₒff) using Biacore systems .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How should researchers address contradictions in reported biological activities between structurally similar thienopyrazole derivatives?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) using 3D-QSAR models (SYBYL) to identify critical pharmacophores .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to correlate structural motifs (e.g., electron-withdrawing groups) with activity trends .
- In Silico Toxicity Screening : ADMET predictors (e.g., SwissADME) to rule out confounding factors like poor solubility or metabolic instability .
Q. What protocols are recommended for stability profiling of this compound under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors:
- Oxidative : 3% H₂O₂ at 40°C for 24 hours .
- Photolytic : UV light (254 nm) in a stability chamber for 48 hours .
- Hydrolytic : PBS (pH 7.4 and 2.0) at 37°C for 1 week .
- Analytical Monitoring : UPLC-PDA-MS to quantify degradation products and identify instability hotspots (e.g., sulfone groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
